N-allyl-1-naphthalenesulfonamide

Description

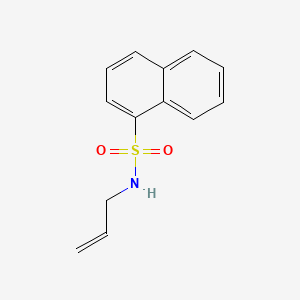

N-Allyl-1-naphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene ring system substituted with a sulfonamide group at the 1-position and an allyl moiety attached to the nitrogen atom. For instance, 1-Naphthamide, N-allyl (C₁₄H₁₃NO, MW 211.26 g/mol) shares structural similarities but replaces the sulfonamide group with a carbonyl group, as reported by NIST . Sulfonamides, in general, exhibit distinct electronic and steric properties due to the electron-withdrawing sulfonyl group, which influences reactivity, solubility, and biological activity compared to amides or sulfonic acids.

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.312 |

IUPAC Name |

N-prop-2-enylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C13H13NO2S/c1-2-10-14-17(15,16)13-9-5-7-11-6-3-4-8-12(11)13/h2-9,14H,1,10H2 |

InChI Key |

CIMKEWWKVQDINO-UHFFFAOYSA-N |

SMILES |

C=CCNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-allyl-1-naphthalenesulfonamide exhibits significant inhibitory effects on various enzymes. The sulfonamide group interacts with active sites of enzymes, influencing their catalytic activity. For instance, studies have shown that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation, which is a common target in cancer therapies .

Antitumor and Anti-inflammatory Properties

This compound has been associated with antitumor and anti-inflammatory activities. Compounds with analogous structures have demonstrated the ability to reduce inflammation and inhibit tumor growth by modulating signaling pathways involved in these processes. The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway by such compounds has been highlighted as a mechanism through which oxidative stress is alleviated, potentially offering therapeutic benefits in chronic diseases .

Oxidative Stress-related Diseases

The activation of the Nrf2 signaling pathway by this compound suggests its potential use in treating oxidative stress-related diseases. By enhancing the expression of antioxidant enzymes, this compound may help mitigate conditions characterized by excessive oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antibacterial Applications

The inherent antibacterial properties of sulfonamides make this compound a candidate for developing new antimicrobial agents. Its structural similarity to other effective sulfonamide antibiotics positions it well for further research into its efficacy against resistant bacterial strains .

Synthetic Routes

There are several synthetic methods available for producing this compound, including:

- Thiol–Ene Reaction : This method employs photochemical conditions to facilitate the coupling of thiols with alkenes, allowing for the formation of stable thioether bonds .

- Conventional Organic Synthesis : The compound can be synthesized via traditional organic reactions involving naphthalene derivatives and allylamine under controlled conditions.

Case Study 1: Nrf2 Activation

A study examined the role of organosulfur compounds, including this compound, as activators of the Nrf2 pathway. The findings indicated that these compounds could enhance cellular antioxidant responses and reduce inflammation, suggesting their potential in treating chronic diseases linked to oxidative stress .

Case Study 2: Antitumor Activity

Research has demonstrated that naphthalene sulfonamide derivatives can inhibit tumor cell growth by targeting specific signaling pathways. In vitro studies showed that these compounds could significantly reduce proliferation rates in cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Table 1: Key Properties of Naphthalene Derivatives

Notes:

- This compound is inferred based on naming conventions; direct data are unavailable in the evidence.

- The sulfonamide group enhances acidity (pKa ~10–11) compared to amides (pKa ~17–20) due to the sulfonyl group's electron-withdrawing nature.

Spectroscopic and Analytical Comparisons

- NMR Spectroscopy: The sulfonamide derivative in exhibits characteristic ¹H NMR signals at δ 7.20–8.50 ppm (naphthalene protons) and δ 2.30–4.50 ppm (allyl and methyl groups), with coupling constants (J) up to 16 Hz for aromatic protons .

Mass Spectrometry :

The sulfonamide in displays a molecular ion peak at m/z 443.55 (M⁺) and fragments corresponding to the loss of the allyl group (m/z 326) . For 1-naphthamide, N-allyl, ESI-MS data are unavailable, but theoretical fragmentation would involve cleavage of the amide bond.Infrared Spectroscopy :

Sulfonamides show strong absorption bands at ~1150–1350 cm⁻¹ (S=O stretching) and ~3250–3350 cm⁻¹ (N-H stretching) . Sulfonic acids exhibit broader O-H stretches (~2500–3000 cm⁻¹) and S=O stretches (~1050–1200 cm⁻¹) .

Limitations and Data Gaps

- The evidence lacks direct data on this compound, requiring extrapolation from structurally related compounds.

Q & A

Q. What are the key steps in synthesizing N-allyl-1-naphthalenesulfonamide, and what reaction conditions are critical for high yield?

Synthesis typically involves sulfonylation of 1-naphthylamine derivatives followed by allylation. Key steps include:

- Sulfonation of 1-naphthylamine using sulfonic acid derivatives under controlled temperature (e.g., 60–80°C) .

- Allylation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to achieve >90% purity .

Q. Which analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm allyl group attachment and sulfonamide connectivity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- Melting Point Analysis: Consistency with literature values (e.g., 206°C for analogous sulfonamides) ensures purity .

Q. How can researchers assess the enzyme inhibition potential of this compound?

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at room temperature (20–25°C) , protected from moisture and light. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Conduct meta-analysis of experimental variables: pH, solvent systems (e.g., DMSO vs. aqueous buffers), and enzyme sources .

- Validate assays using standardized positive controls (e.g., sulfadiazine) and replicate under identical conditions to isolate confounding factors .

Q. What strategies optimize multi-step synthesis of this compound derivatives for enhanced bioactivity?

- Parallel reaction screening: Test allyl halide precursors (e.g., allyl bromide vs. iodide) in polar aprotic solvents (DMF, acetonitrile) to maximize regioselectivity .

- Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining >85% yield .

Q. How do advanced interaction studies (e.g., protein binding) inform mechanism of action?

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips to measure binding affinity (KD values) .

- Molecular Dynamics Simulations: Predict binding modes using software like AutoDock; validate with X-ray crystallography .

Q. What role do substituents on the naphthalene ring play in modulating biological activity?

- Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance sulfonamide acidity, improving enzyme active-site interactions .

- Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability .

Q. How can stability under physiological conditions be evaluated for drug development?

- Simulated Gastric Fluid (SGF) assays: Incubate at pH 1.2 (37°C) for 2 hours; quantify degradation via LC-MS .

- Plasma Stability Tests: Monitor compound half-life in human plasma using ultracentrifugation and tandem mass spectrometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.